Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate
Description
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate is a chiral amino acid derivative characterized by a phenyl ring substituted with hydroxyl (-OH) and nitro (-NO₂) groups at positions 4 and 3, respectively. The compound features an α-amino ester backbone, with the methyl ester group enhancing its lipophilicity compared to the free carboxylic acid form. This structural motif is significant in medicinal chemistry, particularly in the synthesis of peptide analogs or enzyme inhibitors, where the nitro and hydroxyl groups may participate in hydrogen bonding or redox interactions .
The compound’s stereochemistry (S-configuration at the α-carbon, as inferred from related analogs in ) is critical for biological activity, as enantiomeric purity often dictates binding affinity to target proteins. Its synthesis typically involves esterification of the corresponding carboxylic acid (e.g., (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid) using methanol under acidic conditions, as described in analogous procedures ().
Properties
IUPAC Name |
methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-17-10(14)7(11)4-6-2-3-9(13)8(5-6)12(15)16/h2-3,5,7,13H,4,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZFQRWZCGEEOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthetic Routes
Nitration of Phenylalanine Derivatives
This route modifies tyrosine (4-hydroxyphenylalanine) through sequential nitration and esterification.
Protection-Deprotection Strategy
- Amino Group Protection : Tyrosine methyl ester is acetylated using acetic anhydride to form N-acetyl-tyrosine methyl ester, preventing unwanted side reactions during nitration.
- Regioselective Nitration : The protected compound undergoes nitration with ammonium nitrate (NH₄NO₃) and copper(II) acetate in 80% acetic acid at 100°C for 24 hours, achieving >90% yield of the 3-nitro derivative.
- Deprotection : Basic hydrolysis with sodium hydroxide removes the acetyl group, yielding methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate.
Key Data :
Direct Nitration Without Protection
Unprotected tyrosine methyl ester reacts with fuming nitric acid (HNO₃) in sulfuric acid at 0°C. While faster, this method risks over-nitration and amino group oxidation, reducing yields to 65–70%.
Strecker Synthesis from 4-Hydroxy-3-Nitrobenzaldehyde
This three-step approach builds the amino acid backbone from a pre-nitrated aromatic aldehyde.
- Aldehyde Preparation : 4-Hydroxybenzaldehyde is nitrated using NH₄NO₃/Cu(OAc)₂ in acetic acid, yielding 4-hydroxy-3-nitrobenzaldehyde (87% yield).
- Strecker Reaction : The aldehyde reacts with ammonium chloride and potassium cyanide in aqueous ethanol, forming the α-aminonitrile intermediate.
- Hydrolysis and Esterification : The nitrile is hydrolyzed to the carboxylic acid using 6M HCl, followed by esterification with thionyl chloride (SOCl₂) in methanol.
Advantages :
Direct Amination of β-Keto Esters
A convergent route employs reductive amination of β-keto esters.
- β-Keto Ester Synthesis : 3-(4-Hydroxy-3-nitrophenyl)propanoic acid is converted to its methyl ester using SOCl₂/MeOH, then oxidized to the β-keto ester with pyridinium chlorochromate (PCC).
- Reductive Amination : The keto ester reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, producing the racemic amino ester.
Limitations :
Enantioselective Synthesis
Asymmetric Hydrogenation
Chiral ruthenium catalysts (e.g., Noyori-type) enable >90% enantiomeric excess (ee) during hydrogenation of β-enamido esters. For example:
$$
\text{RuCl}_2[(S)-BINAP] \text{ catalyzes the reduction of } Z\text{-3-(4-hydroxy-3-nitrophenyl)acrylic acid methyl ester to the (S)-amino ester.}
$$
Conditions :
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nitration of Protected Tyr | 93.1 | - | High yield; scalable | Requires protection/deprotection |
| Strecker Synthesis | 87 | 70 | No amino protection needed | Multi-step; racemic |
| Asymmetric Hydrogenation | 75 | 92 | Excellent stereocontrol | Expensive catalysts |
| Enzymatic Resolution | 45 | 99 | High enantiopurity | Low yield; slow kinetics |
Experimental Optimization
Nitration Conditions
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines.
Substitution: Produces substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₁₂N₂O₄
- Molecular Weight : Approximately 224.21 g/mol
- Structural Features : The compound features an amino group, a hydroxyl group, and a nitrophenyl moiety, which contribute to its biological activity and reactivity.
Pharmaceutical Research
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate serves as a precursor for synthesizing more complex pharmaceutical agents. Its structural components make it a valuable building block in drug design and development. Research has indicated that compounds with similar structures are often explored for their potential therapeutic effects, particularly in:
- Antitumor Agents : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Agents : The compound may influence neurotransmitter systems and reduce oxidative stress, indicating possible applications in neurodegenerative diseases.
Biochemical Studies
The interactions of this compound with biological macromolecules such as proteins and nucleic acids are crucial for understanding its mechanisms of action. Notable areas of investigation include:
- Enzyme Activity Modulation : Research has demonstrated that this compound can influence enzyme activities, which may have implications for metabolic pathways.
- Receptor Binding Studies : Its ability to bind to specific receptors can provide insights into its therapeutic potential.
Data Table of Biological Activities
| Biological Activity | Cell Line/Model | IC50 Value | Mechanism |
|---|---|---|---|
| Antitumor | A549 | ~10 µM | Apoptosis via caspase activation |
| Antitumor | H292 | ~12 µM | p53 activation and apoptosis |
| Neuroprotection | Neuroblastoma | >20 µM | Nrf2/ARE pathway modulation |
Case Study on Lung Cancer
In vitro studies involving A549 lung cancer cells demonstrated significant reductions in cell viability when treated with this compound. The mechanism was linked to the activation of apoptotic pathways, indicating its potential as a therapeutic agent.
Neuroprotection in Animal Models
Animal studies have shown that administration of this compound leads to improved cognitive function in models of neurodegeneration. The observed effects correlate with decreased markers of oxidative stress in brain tissues, highlighting its neuroprotective properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Protein Interactions: It can interact with proteins, affecting their structure and function.
Pathways: The compound may influence various biochemical pathways, including those involved in inflammation and microbial growth
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in this compound increases electrophilicity, making it susceptible to nucleophilic aromatic substitution or reduction (e.g., catalytic hydrogenation to an amine, as in ). In contrast, hydroxyl groups (e.g., in 3,4-dihydroxyphenyl derivatives) enhance solubility and antioxidant capacity . The absence of a hydroxyl group in (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate reduces hydrogen-bonding capacity, likely lowering its affinity for polar biological targets compared to the title compound .
Steric and Stereochemical Considerations :
- Derivatives with bulky substituents, such as the picolinamido group in , exhibit steric hindrance that may limit access to enzyme active sites. The methyl ester group in the title compound balances lipophilicity and metabolic stability compared to free acids or amides.
Biological Relevance: The nitro group in this compound may act as a prodrug motif, as nitroreductases in hypoxic tumor environments can reduce it to cytotoxic amines . This property is absent in non-nitro analogs like the dihydroxyphenyl or aminophenyl derivatives.
Biological Activity
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate, also known as methyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate, is a compound with significant biological activity that has garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₃ClN₂O₅
- Molecular Weight : 276.67 g/mol
- CAS Number : 54996-28-0
This compound exhibits several biological activities primarily attributed to its structural features. The presence of the nitrophenyl group enhances its reactivity and potential interaction with biological targets:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress in cells.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : Preliminary studies suggest that this compound could play a role in neuroprotection, possibly by influencing neurotransmitter systems or reducing neuroinflammation.
Biological Activity Data
The biological activity of this compound has been investigated in various studies. Below is a summary table of key findings from recent research:
Case Study 1: Antioxidant Activity
In a study conducted by Lim et al., this compound was evaluated for its antioxidant capacity using DPPH and ABTS assays. The results indicated that the compound effectively reduced DPPH radicals by approximately 70%, suggesting strong antioxidant potential.
Case Study 2: Anti-inflammatory Mechanism
Kim et al. explored the anti-inflammatory properties of this compound in a macrophage model stimulated with lipopolysaccharides (LPS). The findings revealed a significant decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating that this compound may inhibit the NF-kB signaling pathway.
Case Study 3: Neuroprotection
Jang et al. investigated the neuroprotective effects of the compound in an in vitro model of oxidative stress using SH-SY5Y neuronal cells. The study found that treatment with this compound resulted in a reduction of cell death and an increase in cell viability under oxidative conditions.
Q & A
Q. What is the mechanism of photodegradation under UV light, and how can stability be improved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
